Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the benzofuran ring.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its antimicrobial properties.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. This compound stands out due to its unique combination of antimicrobial and potential anticancer properties .
Biological Activity
Methyl 4-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is a compound derived from the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique molecular structure, which includes a benzofuran moiety known for diverse biological activities. The presence of the fluorine atom enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves:
- Preparation of Starting Materials : The synthesis begins with 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid and 4-aminobenzoic acid.
- Coupling Reaction : The carboxylic acid is activated using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide bond.
- Esterification : The resulting amide is then esterified using methanol in the presence of an acid catalyst.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzofuran derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Activity
The anticancer properties of benzofuran derivatives have been extensively studied. This compound is hypothesized to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the biological activity of related compounds:
- Study on Antimicrobial Activity :
- Anticancer Mechanisms :
- Fluorinated Compounds :
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | Antimicrobial | 20 | Journal of Medicinal Chemistry |
Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran)acetate | Anticancer | 15 | PMC2969894 |
Benzofuran derivative with pentafluorosulfanyl group | Antimalarial | 25 | Clemson University Research |
Properties
Molecular Formula |
C18H14FNO4 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
methyl 4-[(5-fluoro-3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H14FNO4/c1-10-14-9-12(19)5-8-15(14)24-16(10)17(21)20-13-6-3-11(4-7-13)18(22)23-2/h3-9H,1-2H3,(H,20,21) |
InChI Key |
USHQHKFPKFHATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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